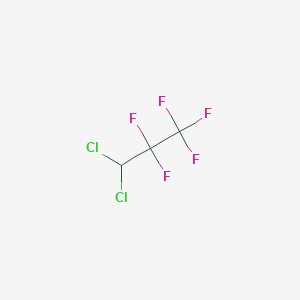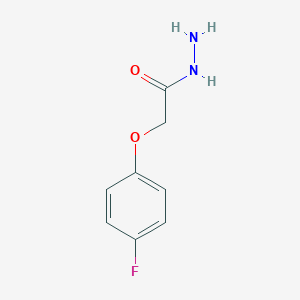
Lithium sulfate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium sulfate monohydrate is a colorless crystalline lithium salt with the chemical formula Li₂SO₄·H₂O. It is known for its unique properties such as pyroelectricity, piezoelectricity, and ionic conductivity . This compound is widely used in various scientific and industrial applications due to its interesting physical and chemical characteristics.
Mechanism of Action
Target of Action
Lithium sulfate monohydrate (LSMH) is a known material that crystallizes in the polar space group P2 1 . It has interesting physical properties such as pyroelectricity, piezoelectricity, and ionic conductivity . It is also an excellent lithium ion conductor in the high-temperature α-phase .
Mode of Action
LSMH interacts with its targets through its ionic conductivity. The lithium ions in LSMH are the main component that interacts with its targets . The lithium ions have been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential . Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level .
Biochemical Pathways
It is known that lithium, as a vital component of battery technology, has inherent environmental problems . Leaching of lithium from discharged batteries, as well as its subsequent migration through soil and water, represents serious environmental hazards, since it accumulates in the food chain, impacting ecosystems and human health .
Pharmacokinetics
To the contrary, its solubility in water decreases with increasing temperature, as its dissolution is an exothermic process . This property affects the bioavailability of LSMH in the body.
Result of Action
It is known that lsmh shows piezoelectric and electro-optic characteristics and also the highest pyroelectric coefficient among non-ferroelectric polar crystals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of LSMH. For instance, the solubility of LSMH in water decreases with increasing temperature . This means that the environmental temperature can affect the dissolution and therefore the action of LSMH. Moreover, LSMH has hygroscopic properties, meaning it absorbs moisture from the environment, which can also affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium sulfate monohydrate can be synthesized by the dissolution of lithium carbonate in sulfuric acid. The reaction is as follows:
Li2CO3+H2SO4→Li2SO4+CO2+H2O
This reaction produces lithium sulfate, which can then be crystallized to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced through similar methods, often involving the neutralization of lithium hydroxide or lithium carbonate with sulfuric acid followed by crystallization . The process may involve additional purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Lithium sulfate monohydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Lithium sulfate can participate in redox reactions, although it is more commonly involved in ionic conduction processes.
Substitution Reactions: It can undergo substitution reactions where lithium ions are replaced by other cations in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Involves oxidizing agents such as potassium permanganate.
Reduction: Involves reducing agents like hydrogen gas.
Substitution: Involves reagents such as sodium sulfate or potassium sulfate.
Major Products Formed:
Oxidation: Formation of lithium oxide.
Reduction: Formation of lithium metal.
Substitution: Formation of mixed sulfate salts.
Scientific Research Applications
Lithium sulfate monohydrate has a wide range of applications in scientific research:
Biology: Investigated for its effects on biological systems, particularly in the context of lithium’s role in cellular processes.
Medicine: Used in the treatment of bipolar disorder due to its mood-stabilizing properties.
Industry: Employed in the production of ceramics, glass, and as a flux in metallurgy.
Comparison with Similar Compounds
- Lithium chloride
- Sodium sulfate
- Potassium sulfate
- Rubidium sulfate
- Caesium sulfate
Comparison: Lithium sulfate monohydrate is unique among these compounds due to its combination of pyroelectric, piezoelectric, and ionic conductive properties. While other lithium salts like lithium chloride also exhibit ionic conductivity, they do not possess the same level of pyroelectric and piezoelectric characteristics. Similarly, other sulfate salts like sodium sulfate and potassium sulfate lack the lithium ion conduction properties that make this compound particularly valuable in applications such as fuel cells and solid-state batteries .
Properties
CAS No. |
10102-25-7 |
|---|---|
Molecular Formula |
H4LiO5S |
Molecular Weight |
123.1 g/mol |
IUPAC Name |
dilithium;sulfate;hydrate |
InChI |
InChI=1S/Li.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
InChI Key |
NKEPWRHODHQIRS-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].O.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
[Li].O.OS(=O)(=O)O |
Key on ui other cas no. |
10102-25-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of lithium sulfate monohydrate?
A1: this compound has the molecular formula Li2SO4·H2O and a molecular weight of 127.95 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers utilize various spectroscopic techniques to characterize this compound.
X-ray diffraction reveals the crystal structure and lattice parameters. [, , , , , , , , , ]* Infrared (IR) spectroscopy, including low-temperature studies, helps identify functional groups and investigate intra- and intermolecular forces, especially those involving the water molecule. [, ]* Raman spectroscopy complements IR analysis and is used to study vibrational modes, assess stress within the crystal lattice upon doping, and evaluate potential structural degradation. []* UV-Vis-NIR spectroscopy* assesses optical properties such as transparency, band gap, and refractive index. [, , ]
Q3: What are the key applications of this compound?
A3: this compound exhibits piezoelectric and pyroelectric properties, making it suitable for various applications such as:* Sensors and transducers: These properties make it useful in pressure sensors, hydrophones, and other electromechanical devices. []* Cryogenic refrigeration: Theoretical studies propose using the electrocaloric effect in this compound for cryogenic refrigeration cycles. []
Q4: What is the thermal stability of this compound?
A4: this compound undergoes thermal dehydration, losing its water molecule upon heating. Researchers have extensively studied the kinetics of this process using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). [, , , , ] The dehydration process is reversible, and the kinetics differ between heating and cooling cycles. [, ]
Q5: How does inert gas pressure affect the thermal decomposition of this compound?
A5: Increasing inert gas pressure can decelerate the thermal dehydration of this compound. This effect is attributed to diffusion limitations and manifests as a decrease in the pre-exponential factor of the reaction rate, while the activation energy remains relatively constant. []
Q6: Is this compound used in battery applications?
A7: While this compound itself is not directly used in batteries, it can be a product of chemical conversion processes involving phosphogypsum, a by-product of phosphoric acid production. The conversion yields calcium carbonate and this compound. [, ]
Q7: Are there computational studies on this compound?
A8: Yes, researchers have used computational methods like Density Functional Theory (DFT) calculations and Reactive Force Field (ReaxFF) simulations to characterize the material properties of this compound. These studies contribute to understanding its behavior at the atomic and molecular levels. []
Q8: What methods are used to grow this compound crystals?
A9: Several methods are employed for growing this compound single crystals:* Slow evaporation method: This common technique involves the slow evaporation of a saturated aqueous solution of lithium sulfate. [, ]* Unidirectional crystal growth: Techniques like the Sankaranarayanan-Ramasamy (SR) method promote faster growth rates while maintaining good optical quality. [, ]
Q9: How is the crystalline perfection of this compound assessed?
A10: High-resolution X-ray diffraction (HRXRD) is a crucial technique for evaluating the crystalline perfection of grown crystals. Rocking curve analysis from HRXRD data provides information about the degree of crystalline perfection. [, ]
Q10: What is the solubility behavior of this compound?
A11: this compound exhibits inverse solubility, meaning its solubility decreases with increasing temperature. This property is significant for crystal growth processes. [, ]
Q11: Have phase equilibria studies been conducted on systems containing this compound?
A12: Yes, numerous studies investigate phase equilibria in aqueous systems containing this compound alongside other salts. These studies provide valuable information for understanding the solubility behavior, identifying co-crystallizing phases, and constructing phase diagrams at different temperatures. [, , , , , , , , ]
Q12: What double salts can form in systems containing lithium sulfate?
A13: Several double salts have been identified in the studied systems, including:* 3Na2SO4·Li2SO4·12H2O [, , ]* KLiSO4 [, ]* Li2SO4·Cs2SO4 []* 3Li2SO4·Cs2SO4·2H2O []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















